N'-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide
Description
N'-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide is a synthetic small molecule characterized by a central ethanediamide (oxalamide) linker connecting two pharmacophoric groups: a 4-methoxyphenyl-substituted piperazine and a thiophen-2-ylmethyl moiety. The piperazine ring is a common feature in neuroactive compounds due to its ability to modulate receptor binding, while the thiophene group enhances aromatic interactions with biological targets. The methoxy substituent on the phenyl ring may improve solubility and metabolic stability compared to non-polar analogs.
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N'-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-27-17-6-4-16(5-7-17)24-12-10-23(11-13-24)9-8-21-19(25)20(26)22-15-18-3-2-14-28-18/h2-7,14H,8-13,15H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUXOVPFUFZWIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with ethylene glycol to form 4-(4-methoxyphenyl)piperazine.
Alkylation: The piperazine intermediate is then alkylated with 2-bromoethylamine to introduce the ethyl group.
Amidation: The final step involves the reaction of the alkylated piperazine with thiophen-2-ylmethylamine and ethylenediamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-pressure reactors for the alkylation step and continuous flow reactors for the amidation step to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide groups can be reduced to amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various receptors.
Medicine: Explored for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets, such as receptors in the central nervous system. The compound binds to these receptors, modulating their activity and resulting in various physiological effects. The exact pathways involved depend on the specific receptor targeted and the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are contextualized below alongside analogs from the literature. Key differences in substituents, pharmacological activity, and synthetic routes are highlighted.
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
Piperazine Substituents: The 4-methoxyphenyl group in the target compound contrasts with 4-methylbenzoyl () and 4-fluorophenyl (). The 4-trifluoromethylphenyl substituent in MK22 () introduces strong electron-withdrawing effects, which may enhance receptor binding affinity but reduce metabolic stability .
Amide Substituents :
- The thiophen-2-ylmethyl group in the target compound enables π-π stacking interactions, similar to thiophen-2-ylthio in MK22 (). However, the thioether linkage in MK22 may confer greater conformational rigidity .
- Pyridin-3-ylmethyl () and pyridin-2-yl () substituents suggest divergent receptor selectivity profiles, particularly for histamine or neurotransmitter receptors .
MK22’s trifluoromethylphenyl group () aligns with serotonin/dopamine receptor modulators, suggesting CNS applications for the target compound .
Synthetic Routes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
